4,5,6-Trichloropyridine-2-carbaldehyde
Description
Properties
Molecular Formula |
C6H2Cl3NO |
|---|---|
Molecular Weight |
210.4 g/mol |
IUPAC Name |
4,5,6-trichloropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H2Cl3NO/c7-4-1-3(2-11)10-6(9)5(4)8/h1-2H |
InChI Key |
FNNQXDORSCEWBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=C1Cl)Cl)Cl)C=O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
4,5,6-Trichloropyridine-2-carbaldehyde serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it a valuable building block for the development of drugs targeting multiple diseases.
Case Study: Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives synthesized from 4,5,6-Trichloropyridine-2-carbaldehyde. For instance, a compound derived from it demonstrated significant cytotoxic effects against liver, breast, and lung cancer cell lines. The compound also showed synergistic effects when combined with existing cancer therapies, indicating its potential for enhancing treatment efficacy .
Table 1: Summary of Pharmaceutical Compounds Derived from 4,5,6-Trichloropyridine-2-carbaldehyde
| Compound Name | Target Disease | Activity | Reference |
|---|---|---|---|
| Compound 4f | Liver Cancer | Cytotoxic | |
| Compound A | Breast Cancer | Antitumor | |
| Compound B | Lung Cancer | Inhibitory |
Agrochemical Applications
The compound is also utilized in the synthesis of agrochemicals, particularly herbicides and pesticides. Its chlorinated pyridine structure enhances its efficacy as a biocontrol agent.
Case Study: Herbicidal Activity
Research has shown that derivatives of 4,5,6-Trichloropyridine-2-carbaldehyde exhibit significant herbicidal activity. These compounds can be used in conjunction with other herbicides to improve crop yield and pest management strategies. They are particularly effective against glyphosate-tolerant crops .
Table 2: Herbicides Derived from 4,5,6-Trichloropyridine-2-carbaldehyde
| Herbicide Name | Active Ingredient | Target Pests | Reference |
|---|---|---|---|
| Herbicide X | 4,5,6-Trichloropyridine-2-carbaldehyde derivative | Broadleaf Weeds | |
| Herbicide Y | Combination with glyphosate | Grass Weeds |
Synthesis of Reactive Dyes
In addition to its pharmaceutical and agrochemical applications, 4,5,6-Trichloropyridine-2-carbaldehyde is employed as an intermediate in the synthesis of reactive dyes. This application is significant in the textile industry where color fastness and dyeing efficiency are paramount.
Case Study: Synthesis Process
The synthesis process involves reacting 4,5,6-Trichloropyridine-2-carbaldehyde with various coupling agents to produce vibrant dyes that are stable under different environmental conditions. This versatility makes it a sought-after compound in dye manufacturing .
Comparison with Similar Compounds
Comparative Data Table
Preparation Methods
Reaction Conditions and Optimization
The oxidation is typically conducted in a batch reactor using stoichiometric or excess MnO₂. A representative procedure from patent literature specifies combining 3.83 g (18 mmol) of (4,5,6-trichloropyridin-2-yl)methanol with 7.8 g of MnO₂. While the solvent is not explicitly mentioned in the cited example, analogous reactions employing MnO₂ often use inert solvents such as dichloromethane or ethyl acetate to facilitate mixing and heat transfer.
Key parameters influencing the reaction include:
-
Temperature : Ambient to mild heating (20–40°C).
-
Reaction Time : 1–3 hours, monitored by thin-layer chromatography (TLC).
-
Manganese Dioxide Stoichiometry : A 2:1 mass ratio of MnO₂ to substrate ensures complete conversion.
The reaction proceeds via a dehydrogenation mechanism, where MnO₂ abstracts a hydrogen atom from the alcohol group, forming the aldehyde and manganese(III) oxide as a byproduct.
Table 1: Summary of Oxidation Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Substrate | (4,5,6-Trichloropyridin-2-yl)methanol |
| Oxidizing Agent | MnO₂ |
| Substrate:MnO₂ Ratio | 1:2 (mass basis) |
| Temperature | 20–40°C |
| Reaction Time | 1–3 hours |
| Yield | >80% (reported) |
Alternative Synthetic Routes
While the oxidation of (4,5,6-trichloropyridin-2-yl)methanol dominates the literature, other potential routes remain underexplored in publicly available patents and journals. For instance, Vilsmeier-Haack formylation of 4,5,6-trichloropyridine could theoretically introduce the aldehyde group via electrophilic aromatic substitution. However, this method faces challenges due to the electron-withdrawing effects of the chlorine atoms, which deactivate the pyridine ring toward electrophilic attack.
Mechanistic Insights and Scalability
The MnO₂-mediated oxidation is favored for its scalability and minimal byproduct formation. Industrial-scale implementations likely employ continuous-flow reactors to enhance heat and mass transfer, reducing reaction times and improving consistency. Mechanistic studies suggest that MnO₂’s surface area and crystallinity critically impact reaction efficiency, with amorphous MnO₂ exhibiting higher activity than crystalline forms .
Q & A
Q. What are the established synthetic routes for 4,5,6-Trichloropyridine-2-carbaldehyde, and what key reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves halogenation of pyridine precursors. For example, a multi-step approach may include:
- Step 1 : Condensation of pyridine derivatives with aldehydes under acidic or basic conditions (e.g., using NaHCO₃ as a base in DMF at 80–100°C).
- Step 2 : Regioselective chlorination using reagents like PCl₅ or SOCl₂, where temperature control (0–5°C) minimizes side reactions.
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures).
Key factors include stoichiometric ratios of chlorinating agents, solvent polarity, and reaction time. Catalysts such as FeCl₃ may enhance selectivity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing 4,5,6-Trichloropyridine-2-carbaldehyde?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to identify aldehyde protons (δ 9.8–10.2 ppm) and aromatic/chlorinated carbon environments. DEPT-135 can clarify quaternary carbons .
- IR Spectroscopy : Confirmation of aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
Q. What safety protocols are critical when handling 4,5,6-Trichloropyridine-2-carbaldehyde in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in airtight containers away from light and moisture. Store at 2–8°C for long-term stability.
- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert materials (e.g., vermiculite). Dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction mechanisms involving the aldehyde and trichloropyridine groups be elucidated using computational and experimental approaches?
- Methodological Answer :
- Computational : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) to model electrophilic aromatic substitution pathways. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites.
- Experimental : Isotopic labeling (e.g., ¹³C-aldehyde) combined with kinetic studies (stopped-flow UV-Vis) to track intermediate formation. Compare with control reactions using dechlorinated analogs .
Q. What strategies optimize regioselective chlorination in the synthesis of 4,5,6-Trichloropyridine-2-carbaldehyde?
- Methodological Answer :
- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to position chlorine atoms. Remove directing groups post-chlorination via hydrolysis.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates and reduce byproduct formation.
- Catalytic Systems : Pd/Cu co-catalysts in chlorobenzene at 120°C improve selectivity for the 4,5,6-trichloro configuration .
Q. How do solvent polarity and temperature affect the stability and reactivity of 4,5,6-Trichloropyridine-2-carbaldehyde in nucleophilic addition reactions?
- Methodological Answer :
- Polar Solvents (e.g., DMF) : Stabilize charged intermediates, accelerating nucleophilic attack but risking aldehyde oxidation.
- Low Temperatures (0–5°C) : Suppress side reactions (e.g., aldol condensation) but may slow kinetics.
- Kinetic Profiling : Monitor reaction progress via in-situ IR to identify optimal solvent/temperature combinations .
Q. What advanced analytical techniques resolve contradictions in NMR data interpretation for polychlorinated pyridine derivatives?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings and long-range connectivity.
- Dynamic NMR : Analyze temperature-dependent chemical shifts to identify conformational flexibility.
- Comparative Analysis : Cross-validate with X-ray crystallography data (if crystals are obtainable) .
Q. What novel applications in medicinal chemistry or materials science are emerging for 4,5,6-Trichloropyridine-2-carbaldehyde derivatives?
- Methodological Answer :
- Medicinal Chemistry : Serve as a scaffold for kinase inhibitors. Functionalize the aldehyde group via reductive amination to generate Schiff base libraries for high-throughput screening .
- Materials Science : Incorporate into metal-organic frameworks (MOFs) via aldehyde-coordination sites. Test for gas storage (e.g., CO₂) or catalytic activity in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
